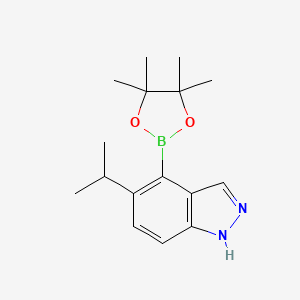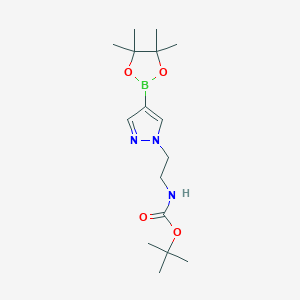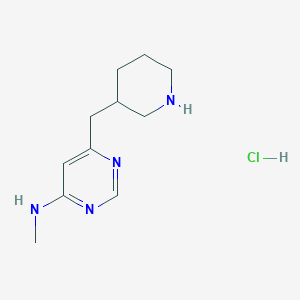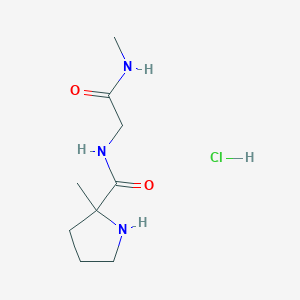
Acide (2-méthylpyrrolidine-2-yl)carboxylique, amide de l’acide méthylcarbamoylméthylique, chlorhydrate
Vue d'ensemble
Description
. Its unique structure and properties make it a valuable substance for research and development.
Applications De Recherche Scientifique
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride has several scientific research applications, including its use in drug development, organic synthesis, and catalysis. Its unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new compounds with potential therapeutic or industrial uses.
Mécanisme D'action
Target of Action
Compounds similar to “2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction can either activate or inhibit the target’s function .
Biochemical Pathways
Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Similar compounds often lead to changes in cell behavior, such as altered growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride”. For example, extreme pH or temperature can denature the compound, reducing its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlling the temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups
Comparaison Avec Des Composés Similaires
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can be compared with other similar compounds, such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride. These compounds share structural similarities but may have different reactivity and applications. Highlighting the uniqueness of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride is essential for understanding its potential advantages and limitations.
Propriétés
IUPAC Name |
2-methyl-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-9(4-3-5-12-9)8(14)11-6-7(13)10-2;/h12H,3-6H2,1-2H3,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOQOGGIPOUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)NCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




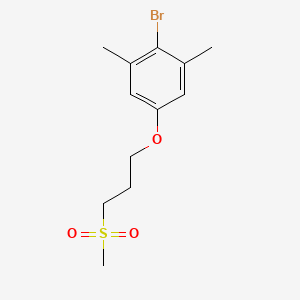
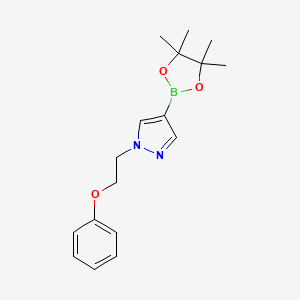
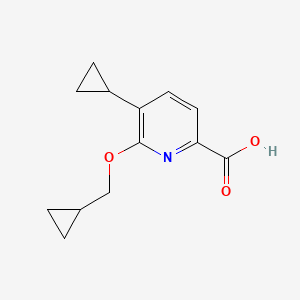
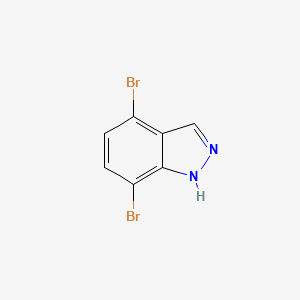

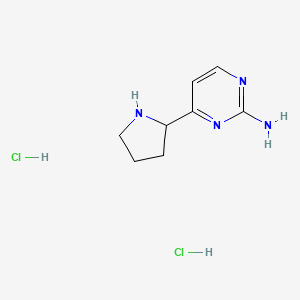
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)
